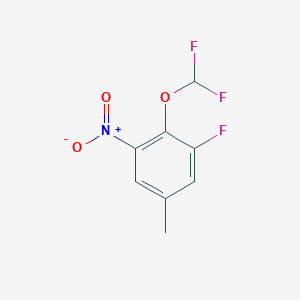![molecular formula C9H13NO3 B13009366 (S)-1-Oxo-2-azaspiro[4.4]nonane-3-carboxylic acid](/img/structure/B13009366.png)
(S)-1-Oxo-2-azaspiro[4.4]nonane-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-Oxo-2-azaspiro[44]nonane-3-carboxylic acid is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a lactam and a carboxylic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Oxo-2-azaspiro[4.4]nonane-3-carboxylic acid typically involves the formation of the spirocyclic core through cyclization reactions. One common method involves the reaction of a suitable lactam precursor with a carboxylic acid derivative under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that utilize readily available starting materials and efficient reaction conditions. Optimization of reaction parameters, such as solvent choice and catalyst selection, is crucial for achieving high yields and purity in large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
(S)-1-Oxo-2-azaspiro[4.4]nonane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The carboxylic acid group can participate in substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alcohols or amines can be used in the presence of catalysts to facilitate substitution reactions.
Major Products
The major products formed from these reactions include oxo derivatives, hydroxyl derivatives, esters, and amides, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(S)-1-Oxo-2-azaspiro[4.4]nonane-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Industry: It is used in the development of new materials with unique properties, such as enhanced stability and reactivity.
Mecanismo De Acción
The mechanism of action of (S)-1-Oxo-2-azaspiro[4.4]nonane-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
1-Oxa-7-azaspiro[4.4]nonane: A structurally similar compound with an oxygen atom in the spirocyclic core.
1,3,7-Triazaspiro[4.4]nonane-2,4-dione: Another spirocyclic compound with a different arrangement of nitrogen atoms.
Uniqueness
(S)-1-Oxo-2-azaspiro[4.4]nonane-3-carboxylic acid is unique due to its specific spirocyclic structure and the presence of both an oxo group and a carboxylic acid group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C9H13NO3 |
|---|---|
Peso molecular |
183.20 g/mol |
Nombre IUPAC |
(3S)-1-oxo-2-azaspiro[4.4]nonane-3-carboxylic acid |
InChI |
InChI=1S/C9H13NO3/c11-7(12)6-5-9(8(13)10-6)3-1-2-4-9/h6H,1-5H2,(H,10,13)(H,11,12)/t6-/m0/s1 |
Clave InChI |
HRADLHDRWQPODM-LURJTMIESA-N |
SMILES isomérico |
C1CCC2(C1)C[C@H](NC2=O)C(=O)O |
SMILES canónico |
C1CCC2(C1)CC(NC2=O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


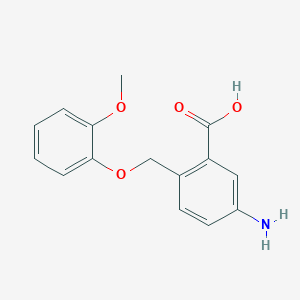

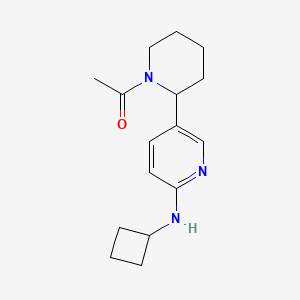
![9-Fluoro-2-azaspiro[5.5]undecane](/img/structure/B13009299.png)
![3-bromo-6-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13009300.png)
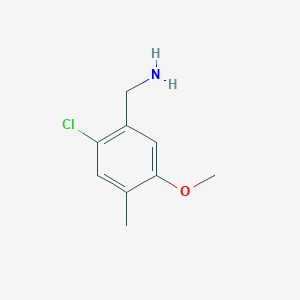
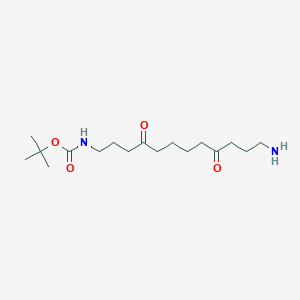
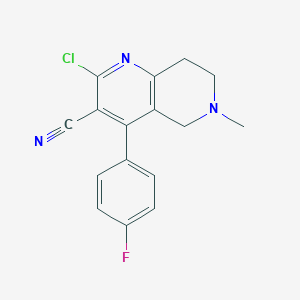
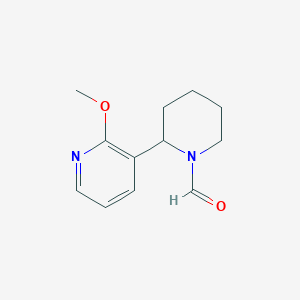
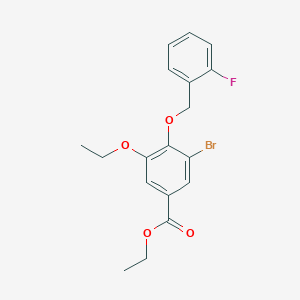
![[(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanol](/img/structure/B13009341.png)
![7-Bromo-8-chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B13009346.png)
![tert-Butyl 7-fluoro-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B13009351.png)
